(4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol is a chemical compound characterized by its unique cyclooctene structure, featuring a morpholine group that enhances its potential applications in medicinal chemistry and materials science. The compound has garnered interest due to its structural properties and potential biological activities.
The compound is synthesized through various chemical methods, often involving cyclooctene derivatives as starting materials. Its synthesis and properties have been documented in scientific literature, highlighting its relevance in organic chemistry.
This compound can be classified under several categories:
The synthesis of (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol typically involves:
A simplified method for synthesizing cyclooctene derivatives has been proposed, which emphasizes the efficiency of using minimal amounts of solvents and reagents while achieving high yields . The process often involves photoisomerization techniques that convert precursor compounds into the desired configuration.
The molecular structure of (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol can be represented as follows:
This indicates a molecular formula comprising eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
Key structural data includes:
(4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol participates in various chemical reactions, including:
The reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, photoisomerization techniques have been shown to enhance yields significantly compared to traditional methods .
The mechanism of action for (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol involves:
Studies suggest that compounds with similar structures exhibit varied biological activities, including antimicrobial and anticancer properties, which may be relevant for this compound's pharmacological profile .
Relevant analyses indicate that the compound possesses favorable properties for further functionalization and application in synthetic chemistry.
(4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol has several potential applications:
The ongoing research into this compound's properties and reactions continues to reveal new avenues for its application in both academic and industrial settings.
Medium-sized ring synthesis, particularly cyclooctenes, is complicated by transannular strain and entropic barriers. Ring-closing metathesis (RCM) has emerged as the most efficient method for (Z)-selective cyclooctene formation. Early approaches using 1st-generation Grubbs catalyst (G-I, RuCl₂(PCy₃)₂(=CHPh)) on diene precursors like 10 afforded bicyclic [5-8] systems (e.g., 11) in modest yields (30–50%), with high (Z)-selectivity attributed to kinetic preference for the less sterically hindered metallocyclobutane intermediate [2]. Optimization revealed critical parameters:
2nd-generation Grubbs catalysts (G-II, RuCl₂(IMesH₂)(PCy₃)(=CHPh)) significantly improve efficiency. For example, Michalak et al. achieved 95% yield of bicyclic cyclooctene 18 from diene 17 using G-II, where the N-heterocyclic carbene ligand suppressed undesired isomerization to [5-7] systems observed with G-I [2]. Recent advances leverage Hoveyda-Grubbs catalysts (e.g., HG-II) for improved functional group tolerance in substrates bearing polar groups proximal to the diene [2].
Table 1: Ring-Closing Metathesis Approaches to Cyclooct-4-en-1-ol Scaffolds
Diene Precursor | Catalyst (mol%) | Conditions | Product | Yield (%) | (Z):(E) |
---|---|---|---|---|---|
10 (bicyclic) | G-I (10) | DCM, reflux | 11 | 30–50 | >95:5 |
17 (linear) | G-II (5) | DCM, 40°C | 18 | 95 | >98:2 |
Boc-protected amino diene | HG-II (3) | Toluene, 80°C | Cyclooctenol | 85 | 93:7 |
Alternative ring formation strategies include Lewis acid-promoted cyclization of epoxy-alcohols and SmI₂-mediated radical cyclizations, though these exhibit lower stereoselectivity for (Z)-alkenes compared to RCM [2].
Installing the morpholine moiety at C8 of cyclooct-4-en-1-ol requires regioselective functionalization. Two predominant methods are employed:
Aza-Michael Addition: Morpholine adds to activated cyclooct-4-en-1-one derivatives under mild conditions. Key optimizations include:
Reductive Amination: Direct coupling of 8-oxocyclooct-4-en-1-ol with morpholine employs:
Table 2: Methods for Morpholine Installation on Cyclooctenol Scaffolds
Method | Conditions | Regioselectivity | Diastereoselectivity (trans:cis) | Yield (%) |
---|---|---|---|---|
Aza-Michael | Morpholine, CeCl₃·7H₂O, MeOH, 25°C | C8 exclusively | >95:5 (thermodynamic) | 85–92 |
Reductive Amination | Morpholine, NaBH₃CN, MeOH, 0°C | C8 exclusively | 60:40 → 75:25* | 60–75 |
SN2 Displacement | 8-Br-cyclooctenol, morpholine, K₂CO₃, DMF | Moderate (competes with elimination) | N/A (racemic) | 40–55 |
*Improved with low temperatures and acidic pH.
Enantioselective synthesis of the parent cyclooct-4-en-1-ol scaffold enables access to chiral (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol without resolution. Three catalytic strategies show promise:
Organocatalysis: Proline-derived catalysts induce asymmetry during ring-forming steps. Key advances:
Transition Metal Catalysis: Ru-BINAP complexes (Noyori-type) asymmetrically hydrogenate cycloocta-1,5-dien-1-ol derivatives to (Z)-cyclooctenols with >95% ee, leveraging chelation control from the allylic alcohol [5] [6]. Recent work employs Ir-phosphoramidite catalysts for isomerization of cyclooctadienols, achieving 88% ee for the (Z)-4-en-1-ol isomer [3].
Biocatalysis: Engineered ketoreductases (KREDs) selectively reduce cyclooct-4-ene-1,8-dione:
Table 3: Enantioselective Methods for Cyclooct-4-en-1-ol Synthesis
Strategy | Catalyst/Enzyme | Key Reaction | ee (%) | Yield (%) |
---|---|---|---|---|
Organocatalysis | Diarylprolinol silyl ether | Aldol cyclization | 90–98 | 51–68 |
Hydrogenation | Ru-(S)-BINAP | Asymmetric hydrogenation | >95 | 82 |
Biocatalysis | KRED-13 (L. kefir) | Ketone reduction | >99 | 95 |
Isomerization | Ir-(R)-Phosphoramidite | Allylic alcohol isomerization | 88 | 75 |
The (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol scaffold serves as a versatile platform for diversification via three reactive handles: the morpholine nitrogen, the C1 hydroxyl, and the C4–C5 alkene.
Morpholine Nitrogen Functionalization:
C1-Hydroxyl Modifications:
Alkene Functionalization:
Table 4: Key Derivatives of (4Z)-8-(Morpholin-4-yl)cyclooct-4-en-1-ol
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1